Cas no 26548-47-0 (L-Daunosamine)
L-Daunosamine Chemical and Physical Properties
Names and Identifiers
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- L-lyxo-Hexose,3-amino-2,3,6-trideoxy-
- (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal
- CHEBI:32539
- (3S, 4S, 5S)-3-amino-4, 5-dihydroxyhexanal
- 6,6,6-trifluoro-L-daunosamine
- Daunosamine
- WPJRFCZKZXBUNI-HCWXCVPCSA-N
- DTXSID30895022
- SCHEMBL272883
- 3-amino-2,3,6-trideoxy-l-lyxo-hex-ose
- AKOS006239990
- 26548-47-0
- 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
- Q5228055
- L-Daunosamine
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- Inchi: 1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
- InChI Key: WPJRFCZKZXBUNI-HCWXCVPCSA-N
- SMILES: O[C@H]([C@H](C)O)[C@H](CC=O)N
Computed Properties
- Exact Mass: 147.08959
- Monoisotopic Mass: 147.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- PSA: 83.55
L-Daunosamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D194745-1mg |
L-Daunosamine |
26548-47-0 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | D194745-2.5mg |
L-Daunosamine |
26548-47-0 | 2.5mg |
$460.00 | 2023-05-18 | ||
| TRC | D194745-5mg |
L-Daunosamine |
26548-47-0 | 5mg |
$856.00 | 2023-05-18 | ||
| TRC | D194745-10mg |
L-Daunosamine |
26548-47-0 | 10mg |
$1642.00 | 2023-05-18 | ||
| TRC | D194745-25mg |
L-Daunosamine |
26548-47-0 | 25mg |
$ 3000.00 | 2023-09-08 |
L-Daunosamine Suppliers
L-Daunosamine Related Literature
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Feiqing Ding,Shuting Cai,Ronny William,Xue-Wei Liu RSC Adv. 2013 3 13594
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2. Synthesis of N-trifluoroacetyl-L-acosamine and -L-daunosamineGiovanni Fronza,Claudio Fuganti,Piero Grasselli J. Chem. Soc. Chem. Commun. 1980 442
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Colin M. Hayman,David S. Larsen,Jim Simpson,Karl B. Bailey,Gurmit Singh Gill Org. Biomol. Chem. 2006 4 2794
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4. New acyclic apporach to 3-amino-2,3,6-trideoxy-L-hexoses: a stereocontrolled synthesis of N-benzoyl L-daunosamineMasahiro Hirama,Itaru Nishizaki,Takeo Shigemoto,Sh? It? J. Chem. Soc. Chem. Commun. 1986 393
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5. Syntheses of derivatives of L-daunosamine and its C-3 epimer employing as the key step the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E?)-hexa-2,4-dienoateStephen G. Davies,G. Darren Smyth,Ann M. Chippindale J. Chem. Soc. Perkin Trans. 1 1999 3089
Additional information on L-Daunosamine
L-Daunosamine (CAS No. 26548-47-0): A Key Intermediate in the Synthesis of Anthracycline Antibiotics
L-Daunosamine (CAS No. 26548-47-0) is a naturally occurring sugar alcohol that plays a crucial role in the biosynthesis and chemical synthesis of anthracycline antibiotics. These compounds, including daunorubicin and doxorubicin, are widely used in cancer chemotherapy due to their potent antitumor activity. The unique structure of L-Daunosamine contributes to the biological activity and therapeutic efficacy of these drugs, making it an essential component in pharmaceutical research and development.
The chemical structure of L-Daunosamine is characterized by a 2-deoxy-2-amino-L-glucose moiety, which is attached to the aglycone through a glycosidic bond. This structural feature is critical for the binding and intercalation of anthracyclines into DNA, leading to the inhibition of topoisomerase II and subsequent cell death. Recent studies have further elucidated the mechanisms by which L-Daunosamine-containing anthracyclines exert their cytotoxic effects, providing valuable insights for the design of more effective and less toxic derivatives.
In the context of drug development, L-Daunosamine has been a focal point for synthetic chemists aiming to improve the pharmacological properties of anthracyclines. For instance, modifications to the sugar moiety have been explored to enhance water solubility, reduce cardiotoxicity, and improve therapeutic index. One notable example is the synthesis of epirubicin, which features an epimeric form of L-Daunosamine and exhibits reduced cardiotoxicity compared to its parent compound, doxorubicin.
Beyond its role in traditional anthracycline antibiotics, L-Daunosamine has also found applications in the development of novel anticancer agents. Researchers have synthesized various L-Daunosamine derivatives with enhanced antitumor activity and reduced side effects. For example, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of L-Daunosamine-based compounds that demonstrated potent cytotoxicity against a panel of cancer cell lines, including those resistant to conventional anthracyclines.
The biosynthesis of L-Daunosamine has also been a subject of extensive research. Understanding the enzymatic pathways involved in its production can provide valuable information for biotechnological applications, such as the engineering of microorganisms for large-scale production. Recent advances in metabolic engineering have led to the development of microbial strains capable of producing high yields of L-Daunosamine, offering a sustainable and cost-effective alternative to chemical synthesis.
In addition to its pharmaceutical applications, L-Daunosamine has potential uses in other areas of chemistry and biology. For instance, its unique structural properties make it an attractive candidate for use as a building block in supramolecular chemistry and materials science. Researchers have explored the use of L-Daunosamine-based molecules in the development of functional materials with applications in drug delivery, sensing, and catalysis.
The ongoing research on L-Daunosamine highlights its significance as a versatile chemical entity with broad implications for both fundamental science and practical applications. As new methodologies and technologies continue to emerge, the role of L-Daunosamine in drug discovery and development is likely to expand further, contributing to advancements in cancer therapy and beyond.
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